1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine
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Overview
Description
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine is a synthetic compound characterized by the presence of both fluoro and sulfonyl functional groups
Preparation Methods
The synthesis of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. The process begins with the preparation of the 4-fluoro-3-methylphenylsulfonyl chloride, which is then reacted with piperidine under controlled conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluoro group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine include:
1-((4-Chloro-3-methylphenyl)sulfonyl)-3-(isobutylsulfonyl)piperidine: This compound has a chloro group instead of a fluoro group, which may affect its reactivity and binding properties.
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-(methylsulfonyl)piperidine: The isobutyl group is replaced with a methyl group, potentially altering its steric and electronic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-3-(2-methylpropylsulfonyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24FNO4S2/c1-12(2)11-23(19,20)15-5-4-8-18(10-15)24(21,22)14-6-7-16(17)13(3)9-14/h6-7,9,12,15H,4-5,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOELGTHLANGJJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)CC(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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